3-(Trifluoromethoxy)-L-phenylalanine
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Overview
Description
3-(Trifluoromethoxy)-L-phenylalanine is a fluorinated amino acid derivative The trifluoromethoxy group is known for its unique electronic and steric properties, making it a valuable moiety in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethoxy)-L-phenylalanine typically involves the introduction of the trifluoromethoxy group into the phenylalanine structure. One common method is the trifluoromethoxylation of aromatic compounds using trifluoromethyl ethers. This process can be achieved through various reagents and conditions, such as the use of trifluoromethyl triflate as a bifunctional reagent .
Industrial Production Methods
Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation. These methods often utilize inexpensive industrial fluorinating reagents like antimony trifluoride and hydrogen fluoride .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethoxy)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The trifluoromethoxy group can be oxidized under specific conditions.
Reduction: Reduction reactions may target the aromatic ring or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include antimony trifluoride, hydrogen fluoride, and trifluoromethyl triflate. The conditions vary depending on the desired reaction, but they often involve mild temperatures and specific catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, substitution reactions may yield various trifluoromethoxylated derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.
Scientific Research Applications
3-(Trifluoromethoxy)-L-phenylalanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Employed in protein engineering and studying protein-ligand interactions.
Industry: Utilized in the development of advanced materials, such as liquid crystal displays and fluoropolymers
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)-L-phenylalanine involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethoxy group can enhance binding affinity and selectivity due to its electronic and steric properties. This compound may also influence metabolic stability and bioavailability, making it a valuable tool in drug design .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)aniline: Another trifluoromethoxylated compound used in chemical synthesis.
Trifluoromethyl ethers: A broader class of compounds with similar electronic properties.
Uniqueness
3-(Trifluoromethoxy)-L-phenylalanine is unique due to its combination of the trifluoromethoxy group with the amino acid structure. This combination provides distinct advantages in medicinal chemistry, such as improved binding affinity and metabolic stability, which are not as pronounced in other trifluoromethoxylated compounds .
Properties
IUPAC Name |
(2S)-2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIONQVYUGGCUHI-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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